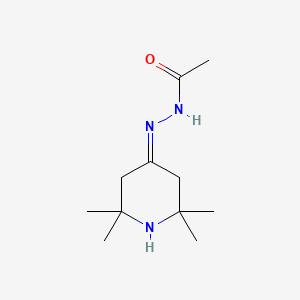
N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
説明
Synthesis Analysis
The synthesis of sulfonamides similar to N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide often involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. For example, a study describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018). Such methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including the possibility of N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, often features significant intermolecular interactions that influence their supramolecular architecture. Studies on related compounds have revealed that C—H⋯πaryl interactions and C—H⋯O hydrogen bonds play a crucial role in forming their crystal structures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including derivatives like N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, can undergo various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions can be utilized in further functionalizing the molecule or in the synthesis of more complex derivatives.
Physical Properties Analysis
The physical properties of sulfonamides depend on their molecular structure. Factors such as the presence of fluorine atoms and methoxy groups can influence properties like solubility, melting point, and stability. While specific data on N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is not available, related sulfonamides exhibit a range of physical properties that can be indicative of its behavior.
Chemical Properties Analysis
The chemical properties of sulfonamides, including potential reactivity, acidity of the sulfonamide hydrogen, and the influence of substituents like difluoromethyl and methoxy groups on these properties, are crucial for understanding their behavior in chemical reactions. For instance, fluorinated sulfonamides often show enhanced acidity and reactivity due to the electron-withdrawing effect of fluorine (Blackburn & Türkmen, 2005).
科学的研究の応用
Synthesis and Structural Features
N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide and related compounds have been studied for their synthesis and structural features. A study by Drozdova & Mirskova (2001) reported the formation of related sulfonamides in the presence of boron trifluoride etherate and concentrated sulfuric acid (Drozdova & Mirskova, 2001). Nikonov et al. (2019) explored the structures of similar sulfonamides using X-ray single-crystal analysis and DFT calculations, revealing insights into their molecular organization (Nikonov et al., 2019).
Spectroscopic Analysis and Computational Study
The spectroscopic properties and theoretical analyses of compounds like N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide have been the subject of several studies. Karakaya et al. (2015) used both experimental and theoretical methods to analyze the vibrational frequencies and geometric parameters of a similar compound, offering insights into its molecular interactions and stability (Karakaya et al., 2015).
Synthesis and Catalytic Applications
In the field of catalysis, these types of compounds have shown potential. Mote et al. (2021) investigated phosphine-sulfonamide-derived palladium complexes, demonstrating their effectiveness in ethylene oligomerization, which could have implications for industrial applications (Mote et al., 2021).
Spectroscopic Study of Fluorophore Analogues
Kimber et al. (2003) conducted a study on the synthesis and spectroscopic properties of analogues of a Zinquin-related fluorophore, providing insights into the fluorescence characteristics of these compounds, which could have applications in biochemical sensing or imaging (Kimber et al., 2003).
Application in Drug Synthesis
Anbarasan, Neumann, & Beller (2011) utilized a similar compound in the synthesis of various benzonitriles, demonstrating its utility in pharmaceutical intermediate synthesis, highlighting its versatility in organic synthesis (Anbarasan et al., 2011).
Theoretical Calculations for Antioxidant Activity
Peiming et al. (2022) applied theoretical calculations to a structurally related compound to predict its antioxidant activity, emphasizing the potential of such compounds in therapeutic applications (Sun Peiming et al., 2022).
特性
IUPAC Name |
N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c1-11-7-9-12(10-8-11)22(19,20)18(15(16)17)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUGTHAOXCDNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944529 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)


![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)
![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)